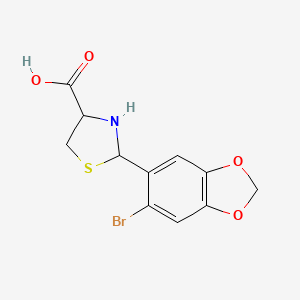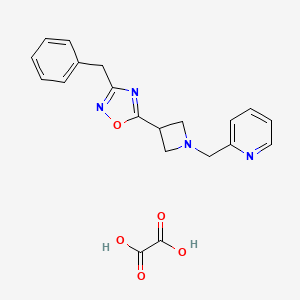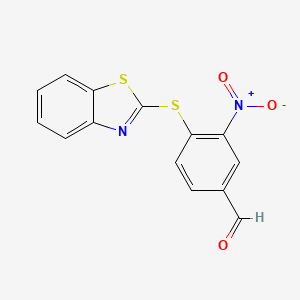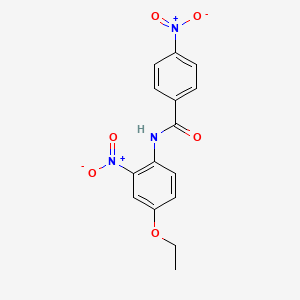
Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate” often involves condensation reactions and protective group strategies. For instance, the synthesis of a series of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide.Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been elucidated using various spectroscopic techniques and quantum chemical calculations.Chemical Reactions Analysis
“this compound” and its derivatives can participate in various chemical reactions. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that these compounds can undergo selective deprotection reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” derivatives have been studied extensively. For example, a series of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates exhibited liquid crystalline properties, with the nematic phase being thermally stable.Scientific Research Applications
Metabolite Identification and Toxicology
Metabolite Identification and Environmental Exposure One study focused on the identification of urinary metabolites of a synthetic cannabimimetic, which shares a similar structural motif to the compound of interest, using gas chromatography-mass spectrometry. This research highlights the compound's potential use in toxicology and forensic science, especially in identifying exposure to novel psychoactive substances (Kavanagh et al., 2012).
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides Another relevant study assessed the exposure of preschool children to neurotoxic insecticides, indicating the importance of understanding environmental and accidental exposure risks associated with chemical compounds. Although the focus is on pesticides, the methodologies and concerns could parallel those for assessing exposure to Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate (Babina et al., 2012).
Pharmacological Applications
Bioequivalence Studies Research into the pharmacokinetics and bioequivalence of nonsteroidal anti-inflammatory drugs highlights the potential for similar studies on this compound. These studies are crucial for drug development, ensuring that new formulations or compounds have the intended therapeutic effect without increased toxicity (Annunziato & di Renzo, 1993).
Environmental and Health Risk Assessment
Indoor Dust Chemical Exposure Research on the presence of harmful compounds in indoor dust from various countries, including parabens and bisphenol A diglycidyl ether (BADGE), underscores the importance of assessing human exposure to chemicals present in the environment. Similar studies could investigate the accumulation and effects of this compound in indoor environments (Wang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-3-9(4-6-11)13(16)10-7-12(15-8-10)14(17)19-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBMKJPZRKENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2567630.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)
![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)
![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567638.png)


